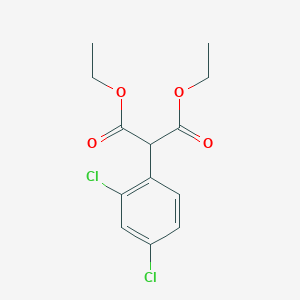

Diethyl 2-(2,4-dichlorophenyl)malonate

Vue d'ensemble

Description

Diethyl 2-(2,4-dichlorophenyl)malonate is an organic compound with the molecular formula C13H14Cl2O4 and a molecular weight of 305.15 g/mol . It is a clear, colorless liquid with a refractive index of 1.5095-1.5155 at 20°C . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of Diethyl 2-(2,4-dichlorophenyl)malonate involves several steps. One common method includes the following steps :

Formation of Grignard Reagent: Reacting 2,4-dichlorobenzene with magnesium to generate a Grignard reagent.

Addition of Ethylene Oxide: The Grignard reagent is then reacted with ethylene oxide to produce 2-(2,4-dichlorophenyl)ethanol.

Oxidation: The 2-(2,4-dichlorophenyl)ethanol is oxidized to form 2-(2,4-dichlorophenyl)acetic acid.

Esterification: The acetic acid is esterified with ethanol to yield this compound.

Analyse Des Réactions Chimiques

Diethyl 2-(2,4-dichlorophenyl)malonate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the ester groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents used.

Applications De Recherche Scientifique

Diethyl 2-(2,4-dichlorophenyl)malonate is utilized in various scientific research fields :

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Diethyl 2-(2,4-dichlorophenyl)malonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Diethyl 2-(2,4-dichlorophenyl)malonate can be compared with other malonate derivatives such as:

Diethyl malonate: A simpler compound used in similar synthetic applications.

Dimethyl 2-(2,4-dichlorophenyl)malonate: A similar compound with methyl ester groups instead of ethyl.

Diethyl 2-(4-chlorophenyl)malonate: A related compound with a single chlorine substituent.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Activité Biologique

Diethyl 2-(2,4-dichlorophenyl)malonate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial applications. This article synthesizes recent research findings, case studies, and relevant data regarding the compound's biological activity.

- Molecular Formula : C13H14Cl2O4

- Molecular Weight : 305.15 g/mol

- CAS Number : 111544-93-5

- Synonyms : Diethyl 2,4-dichlorophenylmalonate, diethyl 2-(2,4-dichlorophenyl)propanedioate

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against Fusarium oxysporum, a significant plant pathogen. The compound was evaluated in vitro for its ability to inhibit mycelial growth.

Key Findings:

- Inhibition Concentration (IC50) : The compound exhibited an IC50 value of less than 1 µM, indicating potent antifungal activity. In comparison, positive controls such as mancozeb and iprodione had higher IC50 values .

- Mechanism of Action : The compound acts as a fungicide rather than merely fungistatic, meaning it can completely inhibit fungal growth rather than just slowing it down. This was evidenced by the absence of mycelial growth in treated media .

Antibacterial Activity

In addition to its antifungal properties, this compound has shown promise as an antibacterial agent. A study involving various chalcone derivatives containing malonate groups demonstrated significant antibacterial effects.

Notable Results:

- One derivative exhibited an EC50 value of 10.2 μg/mL against Xanthomonas oryzae, outperforming traditional antibacterial agents like bismerthiazol .

- The mechanism involved disruption of bacterial cell integrity as confirmed by scanning electron microscopy, indicating that the compound effectively targets bacterial cell walls .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Variations in substituents on the aromatic ring significantly affect its antifungal and antibacterial potency.

Observations:

- Compounds with ortho-nitro substitutions exhibited enhanced antifungal activity compared to those with para or no substitutions .

- The presence of bulky groups or aliphatic rings generally reduced the activity against both fungal and bacterial strains .

Case Studies

- Fusarium oxysporum Inhibition :

- Antibacterial Efficacy :

Propriétés

IUPAC Name |

diethyl 2-(2,4-dichlorophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGCCTUCURBNIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=C(C=C1)Cl)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371134 | |

| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111544-93-5 | |

| Record name | Diethyl 2-(2,4-dichlorophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.